molecular formula C15H15NO2 B8488466 4-(1,4-Dioxa-spiro[4.5]dec-7-en-8-yl)benzonitrile

4-(1,4-Dioxa-spiro[4.5]dec-7-en-8-yl)benzonitrile

Cat. No.: B8488466
M. Wt: 241.28 g/mol
InChI Key: NLOHYJWGGSKAMI-UHFFFAOYSA-N
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Description

4-(1,4-Dioxa-spiro[4.5]dec-7-en-8-yl)benzonitrile is an organic compound characterized by a unique spirocyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. The spirocyclic framework imparts unique chemical properties that make it a subject of interest in scientific research.

Preparation Methods

The synthesis of 4-(1,4-Dioxa-spiro[4.5]dec-7-en-8-yl)benzonitrile typically involves the formation of the spirocyclic ring followed by the introduction of the benzonitrile group. One common synthetic route includes the reaction of a suitable diol with a nitrile-containing compound under acidic conditions to form the spirocyclic structure. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, as well as the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

4-(1,4-Dioxa-spiro[4.5]dec-7-en-8-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The benzonitrile group can undergo nucleophilic substitution reactions, where nucleophiles replace the nitrile group under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield corresponding carboxylic acids or amides.

Scientific Research Applications

4-(1,4-Dioxa-spiro[4.5]dec-7-en-8-yl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.

    Industry: The compound’s unique properties are utilized in the development of advanced materials, such as polymers and coatings, which benefit from its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(1,4-Dioxa-spiro[4.5]dec-7-en-8-yl)benzonitrile involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The benzonitrile group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity. Pathways involved in its mechanism of action may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

4-(1,4-Dioxa-spiro[4.5]dec-7-en-8-yl)benzonitrile can be compared with other spirocyclic compounds, such as:

    1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid: This compound shares the spirocyclic core but has a boronic acid group instead of a benzonitrile group. It is used in different chemical reactions and applications.

    1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate: This compound has a trifluoromethanesulfonate group, making it useful in various organic transformations.

    1,4-Dioxa-8-azaspiro[4.5]decane: This compound contains a nitrogen atom in the spirocyclic ring, leading to different chemical properties and applications.

The uniqueness of this compound lies in its combination of the spirocyclic structure with the benzonitrile group, which imparts distinct reactivity and potential for diverse applications.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)benzonitrile

InChI

InChI=1S/C15H15NO2/c16-11-12-1-3-13(4-2-12)14-5-7-15(8-6-14)17-9-10-18-15/h1-5H,6-10H2

InChI Key

NLOHYJWGGSKAMI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC=C1C3=CC=C(C=C3)C#N)OCCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(8-hydroxy-1,4-dioxaspiro[4.5]dec-8-yl)benzonitrile (7.8 g) in methylene chloride (100 mL) was added triethylamine (21 mL) at room temperature. The solution was cooled down to −40° C. and then mesyl chloride (4.7 mL) was added dropwise. The reaction mixture was stirred at 40° C. for 30 min, then warmed up to room temperature gradually and continuously stirred overnight. The reaction was quenched with sat. aqueous NaHCO3 solution. The aqueous layer was extracted with methylene chloride. The combined organic extracts were washed with brine, dried with Na2SO4, then evaporated. The residue was purified by column (Hex/EtOAc=5/1) to give the product 5.2 g as a white solid (yield: 71%): 1H NMR (CDCl3) δ 7.62-7.55 (2H, m), 7.50-7.45 (2H, m), 6.17-6.13 (1H, m), 4.02 (4H, s), 2.68-2.62 (2H, m), 2.53-2.47 (2H, m), 1.96-1.92 (2H, m); MS: 242 (M+1)+.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two
Yield
71%

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